Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate

Heterocyclic synthesis Radical halogenation Process chemistry

Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate (CAS 80022-72-6) is a 4,5-disubstituted 1,2,3-thiadiazole heterocycle bearing a reactive bromomethyl group at the 5-position and an ethyl ester at the 4-position. With a molecular formula of C₆H₇BrN₂O₂S and a molecular weight of 251.10 g/mol, this compound belongs to a privileged heterocyclic scaffold class recognized for its broad utility in agrochemical and medicinal chemistry research.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.1
CAS No. 80022-72-6
Cat. No. B2589164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate
CAS80022-72-6
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.1
Structural Identifiers
SMILESCCOC(=O)C1=C(SN=N1)CBr
InChIInChI=1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3
InChIKeyRMYRMQVQMKSYJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Bromomethyl-[1,2,3]thiadiazole-4-carboxylate (CAS 80022-72-6): Core Chemical Identity and Procurement Profile


Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate (CAS 80022-72-6) is a 4,5-disubstituted 1,2,3-thiadiazole heterocycle bearing a reactive bromomethyl group at the 5-position and an ethyl ester at the 4-position [1]. With a molecular formula of C₆H₇BrN₂O₂S and a molecular weight of 251.10 g/mol, this compound belongs to a privileged heterocyclic scaffold class recognized for its broad utility in agrochemical and medicinal chemistry research [1][2]. The 1,2,3-thiadiazole core is a five-membered, π-excessive heteroaromatic ring containing one sulfur and two adjacent nitrogen atoms (S–N–N), and derivatives of this scaffold have been developed into commercial plant activators such as tiadinil and benzothiadiazole (BTH) [2].

Why Ethyl 5-Bromomethyl-[1,2,3]thiadiazole-4-carboxylate Cannot Be Replaced by In-Class Analogs


Within the 1,2,3-thiadiazole-4-carboxylate family, seemingly minor structural variations produce substantial differences in synthetic yield, physicochemical properties, and downstream reactivity that directly impact research reproducibility and procurement decisions. The 5-bromomethyl substituent confers a specific balance of lipophilicity (XLogP = 1.6) that differs measurably from the 5-methyl (XLogP = 1.4), unsubstituted (XLogP = 1.0), and 5-bromo (XLogP = 2.0) analogs [1]. In radical halogenation under identical conditions, the bromomethyl derivative is obtained in 24% yield versus only 13% for the chloromethyl analog, demonstrating that synthetic accessibility itself is halogen-dependent [2]. Furthermore, the bromomethyl group serves as a direct precursor to the iodomethyl analog via Finkelstein reaction (59% yield), a synthetic pathway unavailable to the chloro or methyl variants [2]. The regiochemical placement of the bromomethyl group at the 5-position (rather than the 4-position) also dictates the topology of fused heterocyclic products accessible through subsequent annulation chemistry [3]. These quantifiable differences mean that substituting a generic 'thiadiazole building block' without verifying the exact substitution pattern risks synthetic failure, altered pharmacokinetic properties in derived compounds, and non-reproducible biological results.

Quantitative Differentiation Evidence: Ethyl 5-Bromomethyl-[1,2,3]thiadiazole-4-carboxylate vs. Closest Analogs


Synthesis Yield: 5-Bromomethyl vs. 5-Chloromethyl Analog Under Identical Radical Halogenation Conditions

In a direct head-to-head preparation from the common precursor ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, the 5-bromomethyl derivative (ZHH-4) was obtained in 24% isolated yield, compared to only 13% for the 5-chloromethyl analog (ZHH-FC) under identical reaction conditions [1]. Both reactions used the same substrate (1.04 g, 6.05 mmol), the same radical initiator (AIBN, 0.10 g, 0.61 mmol), and the same solvent (CCl₄) at reflux for 6 hours, differing only in the halogen source (NBS for bromination, NCS for chlorination) [1]. The nearly 2-fold yield advantage for the bromomethyl compound under standardized conditions establishes a clear synthetic accessibility preference that directly impacts cost of goods and scalability for procurement decisions.

Heterocyclic synthesis Radical halogenation Process chemistry Agrochemical intermediates

Synthetic Versatility: Bromomethyl as Gateway to Iodomethyl Analog via Finkelstein Reaction

The 5-bromomethyl compound (ZHH-4) serves as the direct synthetic precursor to the 5-iodomethyl analog (ZHH-14) via a Finkelstein halide exchange reaction, affording the iodomethyl derivative in 59% yield [1]. This transformation uses the bromomethyl compound (0.20 g, 0.8 mmol) treated with potassium iodide (0.20 g, 1.2 mmol) in acetone at room temperature for 20 hours [1]. The 5-chloromethyl analog cannot participate in this transformation with comparable efficiency due to the poorer leaving-group ability of chloride relative to bromide, and the 5-methyl analog (CAS 29682-53-9) lacks the halogen handle entirely [1][2]. The ability to sequentially diversify through Br→I exchange establishes the bromomethyl compound as a uniquely versatile hub intermediate for generating a broader array of 5-substituted derivatives from a single procurement.

Halogen exchange Finkelstein reaction Synthetic intermediate Diversification handle

Lipophilicity Differentiation: XLogP Comparison Across 5-Position Substituent Variants

Computed XLogP3-AA values from PubChem reveal that the 5-bromomethyl compound occupies a distinct and potentially desirable intermediate lipophilicity window (XLogP = 1.6) compared to its closest 1,2,3-thiadiazole-4-carboxylate analogs [1][2][3]. The unsubstituted ethyl ester (CAS 3989-36-4) has XLogP = 1.0, the 5-methyl analog (CAS 29682-53-9) has XLogP = 1.4, and the 5-bromo analog (CAS 6439-91-4) has XLogP = 2.0 [1][2][3]. The bromomethyl compound thus fills a 0.2–0.6 log unit gap between the methyl and direct bromo variants, while adding only one rotatable bond (4 vs. 3) and increasing molecular weight by approximately 79 Da relative to the unsubstituted scaffold [1]. These computed differences, while modest individually, can meaningfully affect membrane permeability, solubility, and protein binding when the scaffold is elaborated into lead compounds and are calculated using the same algorithmic method across all comparators, ensuring internal consistency.

Lipophilicity Drug-likeness Physicochemical properties ADME optimization

Regiochemical Specificity: 5-Bromomethyl vs. 4-Bromomethyl Isomer in Annulated Heterocycle Synthesis

Shafiee and Kiaeay demonstrated that the regiochemical placement of the bromomethyl and carbethoxy groups on the 1,2,3-thiadiazole core is not interchangeable: 5-bromomethyl-4-carbethoxy-1,2,3-thiadiazole (IX, CAS 80022-72-6) and its regioisomer 4-bromomethyl-5-carbethoxy-1,2,3-thiadiazole (V) lead to structurally distinct fused heterocyclic products when subjected to annulation with salicylaldehyde derivatives [1]. The 5-bromomethyl isomer (IX) was specifically used to prepare 4,10-dihydro-10-oxo[1]benzoxepino[3,4-d][1,2,3]thiadiazole (Ia) and 4,10-dihydro-10-oxo[1]benzothiepino[3,4-d][1,2,3]thiadiazole (Ib), while the 4-bromomethyl isomer (V) was employed for a different set of products [1]. This regiochemical dependence means that procurement of the incorrect isomer (e.g., purchasing the 4-bromomethyl-5-carbethoxy variant in error) would lead to entirely different cyclization products, representing a critical quality control consideration.

Regiochemistry Annulation chemistry Fused heterocycles Isomer-dependent reactivity

Structural Comparison: Bromomethyl vs. Direct Bromo Substituent — Reactivity and Spatial Distinctions

A critical structural distinction exists between the 5-bromomethyl compound (CAS 80022-72-6) and the commonly available 5-bromo analog (ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate, CAS 6439-91-4). The bromomethyl group presents a benzylic/heterobenzylic CH₂Br electrophilic center suitable for SN₂ nucleophilic displacement, whereas the 5-bromo compound has the bromine directly attached to the sp²-hybridized thiadiazole carbon, making it a vinylogous halide with fundamentally different reactivity [1][2]. The bromomethyl compound has a computed XLogP of 1.6 and 4 rotatable bonds, compared to XLogP = 2.0 and 3 rotatable bonds for the 5-bromo analog [1][2]. The CH₂ spacer in the bromomethyl variant also projects the reactive center further from the heterocyclic core, potentially reducing steric clashes in enzyme active sites when the scaffold is elaborated into inhibitors. While no direct comparative biological assay data are available for these two specific building blocks, the physicochemical and reactivity distinctions are sufficiently pronounced that they cannot be considered procurement substitutes for one another.

Leaving group Nucleophilic substitution Structural biology Fragment elaboration

Evidence-Backed Application Scenarios for Ethyl 5-Bromomethyl-[1,2,3]thiadiazole-4-carboxylate Procurement


Agrochemical Elicitor and Plant Activator Development Programs

The CN101891709A patent explicitly claims 5-halogenated methyl-1,2,3-thiadiazole derivatives — including the 5-bromomethyl compound (ZHH-4) as a prepared and characterized example — for use as pesticides, bactericides, plant virus resistance agents, and plant activators [6]. The 1,2,3-thiadiazole scaffold is a validated pharmacophore in this field, with commercialized plant activators tiadinil and benzothiadiazole (BTH) both belonging to this heterocyclic class [4]. Research groups developing next-generation systemic acquired resistance (SAR) elicitors should procure this specific building block for the synthesis of focused libraries, as the bromomethyl handle enables late-stage diversification at the 5-position while the ethyl ester at the 4-position can be hydrolyzed to the carboxylic acid for further amide coupling or bioisostere incorporation [6][4].

Medicinal Chemistry: Synthesis of Fragment-Derived Kinase Inhibitor Scaffolds

1,2,3-Thiadiazole derivatives have been reported as substrate-competitive c-Jun N-terminal kinase (JNK) inhibitors targeting the JIP-1 docking site, with systematic SAR optimization conducted on the thiadiazole core [6]. The 5-bromomethyl-4-carboxylate substitution pattern provides a bifunctional building block in which the bromomethyl group can be elaborated via nucleophilic displacement to introduce diverse amine, thiol, or alkoxy substituents at the 5-methylene position, while the ethyl ester at the 4-position can be independently manipulated [4]. The intermediate XLogP value (1.6) of this building block places derived compounds in a favorable lipophilicity range for CNS drug-likeness, an advantage over more lipophilic 5-aryl or 5-bromo analogs [4]. Procurement of this specific building block is warranted for fragment-based drug discovery programs targeting kinase ATP-binding sites or allosteric pockets.

Annulated Heterocycle Synthesis for Materials Science and Chemical Biology

As demonstrated by Shafiee and Kiaeay, the 5-bromomethyl-4-carbethoxy-1,2,3-thiadiazole isomer (CAS 80022-72-6) is a validated starting material for constructing [1]benzoxepino- and [1]benzothiepino-fused thiadiazole ring systems [6]. These annulated heterocycles represent novel chemical space with potential applications as fluorescent probes, optoelectronic materials, or chemical biology tools. Researchers pursuing fused-ring thiadiazole libraries should verify procurement of the 5-bromomethyl regioisomer specifically, as the 4-bromomethyl isomer (a different CAS number) leads to structurally distinct products [6]. The ethyl ester group can be retained for solubility or hydrolyzed post-annulation to enable further conjugation to biotin, fluorophores, or solid supports.

Multi-Step Synthesis Requiring Sequential Halogen Diversification

The demonstrated conversion of the 5-bromomethyl compound to the 5-iodomethyl analog (59% yield, Finkelstein conditions) establishes this building block as a hub intermediate for sequential diversification strategies [6]. In a typical workflow, the bromomethyl compound can be procured as a single inventory item, used directly for one set of SN₂ reactions (with amines, thiolates, or alkoxides), or first converted to the more reactive iodomethyl species for reactions requiring enhanced leaving-group ability. This sequential diversification capability reduces the number of separate building blocks that must be sourced, validated, and maintained in compound management systems, offering procurement efficiency for medium-to-large scale medicinal chemistry or agrochemical discovery operations [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.